molecular formula C5H10N2O2 B156101 (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid CAS No. 16257-88-8

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid

Cat. No.: B156101
CAS No.: 16257-88-8
M. Wt: 130.15 g/mol
InChI Key: SHINASQYHDCLEU-DMTCNVIQSA-N
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Description

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid is a non-proteinogenic amino acid with a unique stereochemistry It is a derivative of pyrrolidine, an organic compound that is commonly used in the synthesis of other compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of 4-nitrobenzyl bromide with pyrrolidine-2-carboxylic acid in the presence of a base, such as sodium hydroxide. This reaction results in the formation of the desired compound with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. Enzymatic deracemization, which involves the use of enzymes to convert a racemic mixture into a single enantiomer, is a widely used technique. This method not only ensures high yield but also maintains the desired stereochemistry .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Mechanism of Action

The mechanism of action of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid involves its role as a chiral auxiliary. This compound can control the stereochemistry of a reaction by selectively reacting with one of the reactants, thereby influencing the final product’s stereochemistry. Additionally, it can interact with proteins and other molecules, affecting their biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-Fluoroproline: This compound is similar in structure but contains a fluorine atom instead of an amino group.

    (2S,4R)-4-Methylproline: Another similar compound, which has a methyl group instead of an amino group.

    (2S,4R)-2-Amino-4-methyl-hex-5-enoic acid: This non-proteinogenic amino acid is used as an allelochemical.

Uniqueness

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of an amino group, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a chiral auxiliary and influence the stereochemistry of reactions makes it particularly valuable in medicinal chemistry and protein engineering.

Properties

IUPAC Name

(2S,4R)-4-aminopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHINASQYHDCLEU-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50540264
Record name (4R)-4-Amino-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16257-88-8
Record name (4R)-4-Amino-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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